beta-Estradiol dipropionate
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Overview
Description
Beta-Estradiol dipropionate: is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. It is an estrogen ester, specifically the C3,17β dipropionate ester of estradiol. This compound has been used in hormone therapy for menopausal symptoms, low estrogen levels in women, and the treatment of gynecological disorders. It has also been utilized in feminizing hormone therapy for transgender women and in the treatment of prostate cancer in men .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Estradiol dipropionate is synthesized by esterification of estradiol with propionic anhydride or propionyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including purity testing and stability assessments .
Chemical Reactions Analysis
Types of Reactions: Beta-Estradiol dipropionate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield estradiol and propionic acid.
Oxidation: It can be oxidized to form estrone derivatives.
Reduction: Reduction reactions can convert it back to estradiol or other reduced forms.
Substitution: The propionate groups can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products:
Hydrolysis: Estradiol and propionic acid.
Oxidation: Estrone derivatives.
Reduction: Estradiol or other reduced forms.
Substitution: Various acylated estradiol derivatives.
Scientific Research Applications
Beta-Estradiol dipropionate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its therapeutic potential in hormone replacement therapy, cancer treatment, and other medical conditions.
Industry: Utilized in the development of pharmaceuticals and hormone-based therapies .
Mechanism of Action
Beta-Estradiol dipropionate exerts its effects by binding to estrogen receptors, specifically estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Upon binding, it activates these receptors, leading to the modulation of gene transcription and expression in estrogen-responsive cells. This activation results in various physiological effects, including the regulation of reproductive functions, maintenance of bone density, and modulation of cardiovascular and immune systems .
Comparison with Similar Compounds
- Estradiol benzoate
- Estradiol cypionate
- Estradiol valerate
- Estrone
- Ethinylestradiol
Comparison: Beta-Estradiol dipropionate is unique due to its specific esterification at the C3 and C17β positions, which influences its pharmacokinetics and biological activity. Compared to other estradiol esters like estradiol benzoate and estradiol valerate, this compound has a different duration of action and metabolic profile. Its specific ester groups also affect its solubility and stability, making it suitable for particular therapeutic applications .
Properties
IUPAC Name |
(13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-4-22(25)27-16-7-9-17-15(14-16)6-8-19-18(17)12-13-24(3)20(19)10-11-21(24)28-23(26)5-2/h7,9,14,18-21H,4-6,8,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIYNMYZKRGDFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859202 |
Source
|
Record name | Estra-1,3,5(10)-triene-3,17-diyl dipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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